molecular formula C21H27N7O5S B4580515 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide

Cat. No. B4580515
M. Wt: 489.6 g/mol
InChI Key: KGKQYUJQQKZUER-UHFFFAOYSA-N
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Description

The research on sulfonamide derivatives and related compounds is extensive due to their potential biological and pharmacological properties. These compounds have been synthesized and studied for various applications, including their role as enzyme inhibitors and their pharmacological activities.

Synthesis Analysis

Facile synthesis methods for sulfonamide derivatives often involve the substitution of functional groups to enhance the compound's activity or specificity. For instance, the facile synthesis and pharmacological testing of biaryl pyrazole sulfonamide derivatives have been reported, highlighting the synthesis methodology and potential applications in receptor antagonism (Srivastava et al., 2008).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction studies, are crucial for understanding the conformation and geometry around key atoms in the compound. Studies on related compounds have detailed the molecular structures, showcasing the importance of such analyses in predicting compound behavior (Naveen et al., 2015).

Chemical Reactions and Properties

The reactivity and interaction of sulfonamide derivatives with receptors or enzymes are of significant interest. Research on the molecular interaction of antagonists with cannabinoid receptors provides insights into the chemical behavior and potential applications of these compounds (Shim et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and crystalline structure, are essential for their formulation and application. The synthesis, characterization, and crystal structure studies provide a comprehensive overview of these properties, which are vital for drug design and development processes (S. Naveen et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with biological targets, is crucial for the application of sulfonamide derivatives in medicinal chemistry. Investigations into the synthesis and evaluation of anticancer properties of novel series of carboxamides and sulfonamides derived from related compounds highlight the significance of chemical property analysis (Ajeesh Kumar et al., 2016).

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds with similar structural features are frequently utilized in the synthesis of heterocyclic compounds, which are critical in medicinal chemistry for their diverse therapeutic properties. For instance, compounds derived from enaminonitriles, like the starting (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide, are key intermediates for synthesizing various pyrazole, pyridine, and pyrimidine derivatives. These derivatives have potential applications in developing new pharmaceuticals due to their structural diversity and biological activities (Fadda et al., 2012).

Antimicrobial Activity

Related compounds, specifically those based on pyrazole sulfonamide frameworks, have been explored for their antimicrobial properties. For instance, new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole have demonstrated significant antimicrobial activity, suggesting that structural analogs might also hold promise for discovering new antimicrobial agents (El‐Emary et al., 2002).

Molecular Interactions and Pharmacological Potential

The molecular interaction studies of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into the development of pharmacophore models for ligand-receptor interactions. These models are instrumental in designing new therapeutic agents targeting specific molecular pathways (Shim et al., 2002).

properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[5-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O5S/c1-14-18(12-24-26(14)2)34(31,32)28-8-4-6-15(13-28)20(29)25-17-11-23-27(3)19(17)21(30)22-10-16-7-5-9-33-16/h5,7,9,11-12,15H,4,6,8,10,13H2,1-3H3,(H,22,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKQYUJQQKZUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide
Reactant of Route 3
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide

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